N,N'-diacetylchitobiose

Overview

Description

Deethylatrazine (DEA) is a primary metabolite of the herbicide atrazine, formed via microbial or chemical degradation through the loss of an ethyl group from the parent compound. DEA is frequently detected in environmental matrices, including surface water, groundwater, and soil, due to atrazine’s widespread agricultural use . Its presence often serves as an indicator of historical atrazine application and environmental transport. DEA exhibits similar toxicity profiles to atrazine but differs in physicochemical properties, such as higher water solubility and lower soil adsorption, which influence its environmental behavior .

Preparation Methods

Enzymatic Hydrolysis of Chitin

Chitin, a polysaccharide abundant in crustacean shells and fungal cell walls, serves as the primary substrate for (GlcNAc)₂ production. Enzymatic hydrolysis using chitinases and deacetylases offers specificity and mild reaction conditions compared to harsh acid hydrolysis.

Aeromonas sp. GJ-18 Crude Enzyme Preparation

Aeromonas sp. GJ-18, isolated from coastal soil, produces a chitinolytic enzyme system containing N-acetylglucosaminidase and N,N'-diacetylchitobiohydrolase. The temperature sensitivity of these enzymes enables selective production:

-

At 45°C, N-acetylglucosaminidase activity diminishes, favoring (GlcNAc)₂ accumulation with 74% yield over 5 days .

-

At 55°C, N,N'-diacetylchitobiohydrolase remains active, producing (GlcNAc)₂ at 86% purity .

This method leverages native enzyme thermostability, avoiding costly purification steps.

Streptomyces griseus Chitinase Optimization

Chitinase from Streptomyces griseus HUT-6037 hydrolyzes α-chitin into (GlcNAc)₂ with pH-dependent efficiency:

-

At pH 9, (GlcNAc)₂ production peaks due to enhanced enzyme-substrate binding .

-

Prolonged incubation (5 days) at pH 5 shifts the product profile toward GlcNAc, highlighting the need for precise reaction control .

Whole-Cell Biocatalytic Systems

Engineered microbial systems expressing chitinolytic enzymes bypass enzyme isolation, improving scalability and cost-efficiency.

Bacillus subtilis Expression System

Bacillus subtilis transformed with diacetylchitobiose deacetylase (Dacph) from Pyrococcus furiosus achieves high (GlcNAc)₂ yields:

-

Optimal conditions: 40°C, pH 7.5, 50 g/L GlcNAc substrate, and 18.6 g/L cell biomass .

-

Bioreactor performance: 35.3 g/L titer with 86.8% molar conversion in a 3-L system .

Table 1: Comparative Performance of Biocatalytic Systems

| Parameter | Bacillus subtilis | Aeromonas sp. |

|---|---|---|

| Yield (g/L) | 35.3 | 35* |

| Purity (%) | 86.8 | 86 |

| Reaction Time (days) | 0.125 | 5 |

| Substrate Concentration | 50 g/L | Chitin slurry |

| *Calculated from molar conversion data. |

Optimization of Reaction Conditions

Maximizing (GlcNAc)₂ yield requires balancing pH, temperature, and substrate loading.

pH and Temperature Effects

-

pH 7.5 maximizes Dacph activity in B. subtilis, minimizing byproduct formation .

-

40°C optimizes enzyme stability and reaction kinetics, whereas higher temperatures (90°C) denature mesophilic enzymes .

Substrate Concentration and Biocatalyst Loading

-

Substrate inhibition occurs above 50 g/L GlcNAc in B. subtilis systems, reducing conversion efficiency .

-

Cell biomass beyond 18.6 g/L decreases mass transfer rates, underscoring the need for agitation optimization .

Analytical Methods for Quantification

Accurate (GlcNAc)₂ quantification is vital for process monitoring and optimization.

High-Performance Liquid Chromatography (HPLC)

HPLC with refractive index detection remains the gold standard, offering sensitivity to 0.1 mg/mL . Calibration curves for GlcNAc and (GlcNAc)₂ enable precise quantification but require extensive sample preparation.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy simplifies analysis by detecting acetyl group resonances at δ 2.05–2.10 ppm:

-

Quantifies α/β GlcNAc anomers and β-1,4-linked (GlcNAc)₂ without chromatographic separation .

-

Validated against HPLC, showing <5% deviation in concentration measurements .

Table 2: Advantages of ¹H-NMR Over HPLC

| Parameter | ¹H-NMR | HPLC |

|---|---|---|

| Analysis Time | 10 min | 30 min |

| Sample Preparation | None | Filtration, Derivatization |

| Anomer Resolution | Yes | No |

Comparative Analysis of Production Methods

Enzymatic hydrolysis suits small-scale research due to low infrastructure costs, while whole-cell biocatalysis excels in industrial settings. Key considerations:

Chemical Reactions Analysis

Types of Reactions: N,N’-Diacetylchitobiose primarily undergoes hydrolysis reactions. It can be further hydrolyzed by enzymes such as N-acetylglucosaminidase to produce N-acetyl-D-glucosamine monomers. Additionally, it can participate in deacetylation reactions catalyzed by chitin deacetylase enzymes, resulting in the formation of chitosan oligosaccharides .

Common Reagents and Conditions:

Hydrolysis: Enzymes such as chitinase and N-acetylglucosaminidase in an aqueous environment.

Deacetylation: Chitin deacetylase enzymes under mild reaction conditions, often involving a buffered solution at specific pH and temperature.

Major Products:

Hydrolysis: N-acetyl-D-glucosamine monomers.

Deacetylation: Chitosan oligosaccharides.

Scientific Research Applications

Antimicrobial Properties

Overview : N,N'-diacetylchitobiose exhibits significant antimicrobial activity against various pathogenic bacteria. Its effectiveness has been studied in different contexts, particularly in food safety and preservation.

Case Study :

- A study evaluated the antimicrobial efficacy of GlcNAc against Listeria monocytogenes on ready-to-eat shrimp. The results showed that a 1% (w/v) solution of GlcNAc significantly reduced bacterial counts over 16 days, demonstrating its potential as a natural antimicrobial coating in food preservation .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli K-12 | 5% (w/v) |

| Listeria monocytogenes 10403S | 10% (w/v) |

Role in Chitin Degradation

Overview : GlcNAc is a critical product of chitin hydrolysis, serving as a substrate for various microorganisms involved in chitin degradation. It is also utilized by certain bacteria as a carbon source.

Case Study :

- Research on Paenibacillus sp. demonstrated that this bacterium can degrade chitin into disaccharides, including GlcNAc. The study highlighted the mechanisms by which these bacteria transport and metabolize chitin oligosaccharides, emphasizing their ecological significance in nutrient cycling .

Biochemical Applications

Overview : this compound is used as a substrate or inhibitor in biochemical assays to study enzyme activities, particularly those involved in glycolysis and chitin metabolism.

Applications :

- It serves as a substrate for studying the activity of glycolytic enzymes such as glucosamine-6-phosphate synthase.

- GlcNAc has been shown to induce chitinase production in various organisms, making it valuable for research into chitinase regulation and function .

Biomedical Applications

Overview : The potential biomedical applications of this compound are vast, particularly in drug delivery systems and tissue engineering due to its biocompatibility and biodegradability.

Case Study :

- A study investigated the use of GlcNAc as a component in drug delivery systems aimed at enhancing the therapeutic efficacy of anticancer drugs. The findings indicated that GlcNAc could facilitate targeted delivery to cancer cells expressing specific receptors for chitin derivatives .

Environmental Applications

Overview : this compound plays a role in bioremediation processes by supporting the growth of chitinolytic bacteria that can degrade environmental pollutants.

Applications :

Mechanism of Action

The primary mechanism of action of N,N’-Diacetylchitobiose involves its hydrolysis by specific enzymes. Chitinase enzymes cleave the β-(1→4) glycosidic bond between the N-acetyl-D-glucosamine units, producing N-acetyl-D-glucosamine monomers. Chitin deacetylase enzymes remove the acetyl groups from N,N’-Diacetylchitobiose, converting it into chitosan oligosaccharides. These reactions are crucial for the degradation and utilization of chitin in various organisms .

Comparison with Similar Compounds

Structural Analogues: Deisopropylatrazine (DIA) and Hydroxyatrazine (HA)

DEA shares structural similarities with other atrazine metabolites, including deisopropylatrazine (DIA) and hydroxyatrazine (HA) .

- Adsorption & Mobility: DEA has the lowest soil organic carbon adsorption coefficient (Koc) among these metabolites (80–110 mL/g), followed by DIA (128–130 mL/g) and HA (493–609 mL/g) . This results in DEA being more mobile in soil and groundwater compared to DIA and HA. For example, 60% of adsorbed DEA desorbs back into solution, versus 37% for DIA and ≤31% for HA .

Environmental Occurrence :

DEA is detected more frequently than DIA in water systems. For instance, DEA was found in 82.5–84% of samples in the Delaware River Basin and U.S. groundwater wells, whereas DIA detection is rarer and often linked to simazine degradation .- Degradation Pathways: DEA and DIA form via N-dealkylation of atrazine, while HA arises from hydroxylation. DEA and DIA can further degrade to diaminochlorotriazine (DACT) under abiotic conditions .

Parent Compound: Atrazine

Compared to atrazine, DEA exhibits:

- Lower Adsorption : Atrazine’s Koc (140–234 mL/g) exceeds DEA’s, making atrazine less prone to leaching .

- Higher Solubility : DEA’s solubility reduces its acute toxicity in vivo compared to atrazine, though both disrupt endocrine functions in rats .

- Seasonal Co-Occurrence : DEA concentrations mirror atrazine’s seasonal trends but lag in magnitude. Late summer may see slightly higher DEA levels in streams due to prolonged degradation .

Other Triazine Herbicides: Simazine

Simazine, a structurally related triazine, degrades to DIA rather than DEA. The deisopropylatrazine/deethylatrazine ratio (D2R) helps distinguish contamination sources: D2R >1 indicates simazine contribution, whereas D2R <1 suggests atrazine dominance .

Key Data Tables

Table 1: Adsorption and Mobility of DEA and Analogues

| Compound | Koc (mL/g) | Desorption (%) | Environmental Mobility |

|---|---|---|---|

| Deethylatrazine | 80–110 | 60 | High |

| Deisopropylatrazine | 128–130 | 37 | Moderate |

| Hydroxyatrazine | 493–609 | 17–31 | Low |

| Atrazine | 140–234 | 43 | Moderate |

Table 2: Detection Frequency in Water Systems

| Compound | Detection Frequency (%) | Common Co-Occurrence |

|---|---|---|

| Deethylatrazine | 82.5–84 | Atrazine, Simazine |

| Atrazine | 90.2 | DEA, Metolachlor |

| Simazine | 78.9 | DIA |

Table 3: Toxicity and Regulatory Status

| Compound | Toxicity Relative to Atrazine | Regulatory Status (Drinking Water) |

|---|---|---|

| Deethylatrazine | Similar (in vitro), Lower (in vivo) | No federal standard |

| Atrazine | Baseline | 3 µg/L (EPA) |

Environmental and Regulatory Implications

- Transport Indicators : The deethylatrazine/atrazine ratio (DAR) reflects atrazine degradation timelines. Low DAR (<0.5) indicates recent application, while higher ratios suggest prolonged environmental persistence .

- Treatment Challenges : DEA’s solubility complicates removal via adsorption but allows advanced oxidation (e.g., UV/H2O2) or covalent sequestration using amine-functionalized resins .

Biological Activity

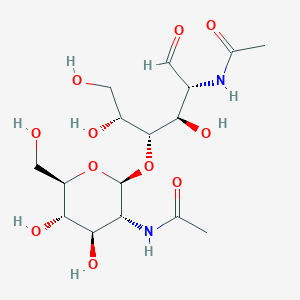

N,N'-diacetylchitobiose (GlcNAc)₂ is a disaccharide derived from chitin, consisting of two N-acetylglucosamine units linked by a β(1→4) glycosidic bond. This compound has garnered attention due to its biological activities and roles in various biochemical processes, particularly in microbial metabolism and plant interactions.

This compound is characterized by its structural formula, which can be represented as follows:

This structure allows it to participate in various biochemical reactions, particularly as a substrate for enzymes involved in chitin degradation.

Biological Functions

-

Substrate for Microbial Metabolism :

- This compound serves as a carbon source for several bacteria, including Escherichia coli, which can utilize it for growth when phosphorylated to N-acetyl-D-glucosamine (GlcNAc) . This reflects its role in the phosphoenolpyruvate:sugar phosphotransferase system (PTS), facilitating the uptake of GlcNAc in environments rich in chitin degradation products.

- Induction of Chitinase Production :

- Role in Plant Defense :

Enzymatic Activity

The enzymatic breakdown of this compound involves specific enzymes such as this compound phosphorylase (EC 2.4.1.280), which catalyzes the reaction:

This reaction is crucial for the utilization of this compound by various microorganisms .

Case Study 1: Microbial Degradation

A study investigated the ability of Serratia marcescens to utilize this compound as a carbon source. The research demonstrated that mutants unable to produce chitinases could not effectively utilize this disaccharide, underscoring its importance in microbial chitin metabolism .

Case Study 2: Plant Interaction

Research has shown that oligosaccharides derived from chitin, including this compound, can act as signaling molecules in plants. They trigger defense responses against fungal pathogens, indicating their potential utility in agricultural applications .

Data Table: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What methods are used to detect and quantify N,N'-diacetylchitobiose in cellular systems?

- Methodological Answer : this compound can be detected using the CTD110.6 antibody, but specificity must be confirmed via β-elimination (to remove O-GlcNAc) and Concanavalin A (ConA) lectin blots. β-elimination retains this compound reactivity while removing O-GlcNAc, and reduced ConA binding indicates attenuated N-glycan biosynthesis under starvation . Quantification can be achieved via SDS-PAGE and densitometric analysis of Coomassie-stained proteins .

Q. How does this compound function in bacterial systems like Streptomyces?

- Methodological Answer : this compound is imported via the ABC transporter complex DasABC-MsiK, which is encoded by the dasABC gene cluster. Disruption of msiK (encoding the ATPase component) abolishes chitinase induction. Experimental approaches include gene knockout strains, uptake assays, and chitinase activity measurements .

Q. What structural features make this compound a substrate for glycosidases?

- Methodological Answer : The β-(1→4) glycosidic bond between two N-acetylglucosamine (GlcNAc) units is cleaved by enzymes like β-N-acetylglucosaminidases. Hydrolysis can be monitored via HPLC or TLC to detect GlcNAc release. For example, BlNagZ hydrolysis of this compound yields GlcNAc, as shown in Figure 5 of .

Advanced Research Questions

Q. How can researchers differentiate between O-GlcNAc and this compound in immunodetection studies?

- Methodological Answer : A validated workflow includes:

- Treating samples with β-elimination to remove O-GlcNAc.

- Using CTD110.6 antibody immunoblotting (retained reactivity indicates this compound).

- Confirming via ConA lectin blots (reduced α-mannose signals under starvation).

- Cross-validating with OGT knockout cell lines to exclude O-GlcNAc interference .

Q. What experimental designs are used to study this compound accumulation under nutrient stress?

- Methodological Answer :

- Treat wild-type and OGT-null cells with starvation media (e.g., lacking glucose/fetal bovine serum).

- Analyze CTD110.6 reactivity before/after β-elimination.

- Quantify N-glycan attenuation via ConA lectin blots.

- Statistical validation via triplicate experiments and Student’s t-test .

Q. How can carbohydrate-protein interactions involving this compound be assessed?

- Methodological Answer :

- Use insolubilized this compound (e.g., agarose-bound) for binding assays.

- Incubate with target proteins (e.g., lectins) and elute bound complexes with SDS-containing buffer.

- Analyze binding specificity via competition assays with soluble ligands (e.g., laminarin) .

Q. What genetic tools elucidate this compound transport mechanisms in bacteria?

- Methodological Answer :

- Disrupt dasABC or msiK genes in Streptomyces to study transporter function.

- Measure chitinase production (linked to this compound uptake) via chromogenic substrates.

- Use RNA-seq to identify stress-responsive genes under chitin oligomer exposure .

Q. How can computational modeling predict this compound binding to proteins?

- Methodological Answer :

- Perform molecular docking (e.g., AutoDock) to predict binding sites in lectin-like domains.

- Validate with 50-ns molecular dynamics (MD) simulations to assess hydrogen bonding (e.g., TNFα interactions in ).

- Calculate binding affinities via MM-PBSA analysis .

Q. What enzymatic strategies optimize this compound production from chitin?

- Methodological Answer :

- Use synergistic chitinases (e.g., from Streptomyces griseus) to degrade flaked/powdered chitin.

- Monitor this compound yield via HPLC and optimize reaction conditions (pH, temperature).

- Compare enzymatic efficiency with chemical methods (e.g., acid hydrolysis) .

Q. How do structural studies using crystallography resolve this compound-protein interactions?

- Methodological Answer :

- Co-crystallize proteins (e.g., lectins) with this compound using precipitants like PEG 4000.

- Soak crystals in ligand solutions to displace bound monosaccharides.

- Resolve structures via X-ray diffraction (e.g., P6122 space group in ) and analyze hydrogen-bond networks .

Properties

CAS No. |

35061-50-8 |

|---|---|

Molecular Formula |

C16H28N2O11 |

Molecular Weight |

424.40 g/mol |

IUPAC Name |

N-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22) |

InChI Key |

CDOJPCSDOXYJJF-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NC(=O)C)O)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O |

Pictograms |

Irritant |

Synonyms |

2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-D-glucose; Bis(N-acetyl)chitobiose; Chitobiose Diacetate; N,N’-Diacetyl-D-chitobiose; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.